Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 412314-66-0
VCID: VC3232853
InChI: InChI=1S/C10H8N4O5/c1-19-9(15)8-11-10(16)13(12-8)6-2-4-7(5-3-6)14(17)18/h2-5H,1H3,(H,11,12,16)
SMILES: COC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H8N4O5
Molecular Weight: 264.19 g/mol

Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate

CAS No.: 412314-66-0

Cat. No.: VC3232853

Molecular Formula: C10H8N4O5

Molecular Weight: 264.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate - 412314-66-0

Specification

CAS No. 412314-66-0
Molecular Formula C10H8N4O5
Molecular Weight 264.19 g/mol
IUPAC Name methyl 1-(4-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate
Standard InChI InChI=1S/C10H8N4O5/c1-19-9(15)8-11-10(16)13(12-8)6-2-4-7(5-3-6)14(17)18/h2-5H,1H3,(H,11,12,16)
Standard InChI Key YPMBLBFIKZJWNS-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Configuration

Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate features a 1,2,4-triazole core structure with several functional groups that contribute to its unique chemical properties. The compound contains a para-nitrophenyl group at the 1-position, an oxo group at the 5-position, and a methyl carboxylate at the 3-position of the triazole ring. This specific arrangement of functional groups contributes significantly to the compound's biological and chemical behavior.

The basic chemical characteristics of the compound include:

PropertyValue
Molecular FormulaC10H8N4O5
Molecular Weight264.19 g/mol
CAS Number412314-66-0
IUPAC Namemethyl 1-(4-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate
InChIInChI=1S/C10H8N4O5/c1-19-9(15)8-11-10(16)13(12-8)6-2-4-7(5-3-6)14(17)18/h2-5H,1H3,(H,11,12,16)
Canonical SMILESCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)N+[O-]

Physical Properties

The physical properties of Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate are influenced by its heterocyclic structure and functional groups. While specific data on this exact compound is limited in available sources, compounds with similar structures typically demonstrate:

  • Appearance: Usually a crystalline solid

  • Solubility: Limited solubility in water but better solubility in organic solvents such as DMSO, methanol, and acetonitrile

  • Stability: Generally stable under standard laboratory conditions

  • Purity: Commercial preparations typically have purity of approximately 95%

Synthetic Approaches

Structural Modifications

Strategic modifications to the basic structure can yield derivatives with potentially enhanced properties:

Modification SitePotential AlterationsExpected Effects
Nitrophenyl groupPosition change (ortho, meta)Altered electronic properties and binding affinity
Carboxylate groupDifferent ester groupsModified lipophilicity and metabolic stability
Triazole ringAdditional substituentsEnhanced biological activity and specificity

Biological Activities

Antimicrobial Properties

Triazole compounds are widely recognized for their antimicrobial potential, and Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate specifically has shown promise in this area. Compounds with similar structural features have demonstrated activity against both Gram-positive and Gram-negative bacteria.

The antimicrobial efficacy of related triazole compounds can be summarized as follows:

Bacterial CategorySusceptibilityContributing Structural Elements
Gram-positive bacteriaModerate to highTriazole ring, nitrophenyl group
Gram-negative bacteriaVariableDepends on specific substituents
MycobacteriaPotential activityTriazole-carboxylate combination

The nitrophenyl group present in the compound may enhance interaction with microbial targets, potentially disrupting cell membrane integrity or interfering with essential metabolic pathways in microorganisms.

Structure-Activity Relationships

Role of Key Functional Groups

Functional GroupPositionContribution to Activity
Triazole ringCore structureEssential for biological recognition and binding to target sites
Nitrophenyl group1-positionEnhances interaction with biological targets; contributes to electronic properties
Oxo group5-positionAffects hydrogen bonding capabilities and receptor interactions
Methyl carboxylate3-positionModifies lipophilicity; potential site for metabolic transformations

Comparative Analysis with Related Compounds

Comparing Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate with structurally similar compounds provides insights into the effects of specific structural modifications on biological activity. While specific comparative data is limited in the available resources, general trends can be inferred from triazole chemistry:

CompoundStructural DifferenceEffect on Activity
Methyl-1H-1,2,4-triazole-3-carboxylateLacks nitrophenyl groupReduced interaction with certain biological targets
Ethyl analogsLarger ester groupPotentially altered pharmacokinetics and tissue distribution
Ortho-nitrophenyl derivativesDifferent position of nitro groupChanged electronic properties affecting binding affinity

Pharmacological Applications

Pharmacokinetic Considerations

The structural features of Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate would likely influence its pharmacokinetic profile in the following ways:

  • Absorption: The presence of both polar and nonpolar groups suggests moderate oral bioavailability

  • Distribution: The nitrophenyl group may increase protein binding in plasma

  • Metabolism: The methyl ester group is susceptible to hydrolysis by esterases

  • Excretion: Metabolites would likely be eliminated through renal and hepatic pathways

Agricultural Applications

Fungicidal Properties

Triazole derivatives have established applications in agriculture as fungicides, and Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate may share this potential. The compound's ability to affect fungal pathogens could make it valuable for crop protection strategies.

The efficacy against common plant pathogens might include:

PathogenPotential EfficacyApplication Context
Fusarium speciesModerate to highPreventive treatment
Botrytis cinereaPotentially effectiveProtective application
Other crop fungiVariableDepends on specific pathogen

Herbicidal Activity

Some triazole derivatives demonstrate herbicidal properties, suggesting that Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate might have applications in weed management. This activity would depend on the compound's ability to selectively affect plant biochemical pathways without harming crops.

Research Methods and Techniques

Analytical Approaches

Various analytical techniques are crucial for characterizing Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate and studying its interactions. These include:

  • Spectroscopic methods: NMR, IR, and mass spectrometry for structural confirmation

  • Chromatographic techniques: HPLC and GC for purity determination

  • X-ray crystallography: For definitive determination of three-dimensional structure

  • Computational modeling: To predict binding interactions with biological targets

Biological Screening Methods

Assessment of the biological activity of Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves:

  • In vitro antimicrobial assays: Determination of minimum inhibitory concentrations

  • Cell culture studies: Evaluation of cytotoxicity against various cell lines

  • Enzyme inhibition assays: Investigation of specific biochemical targets

  • In vivo models: Assessment of efficacy and toxicity in appropriate animal models

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